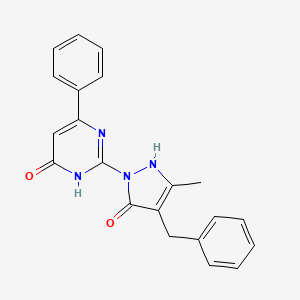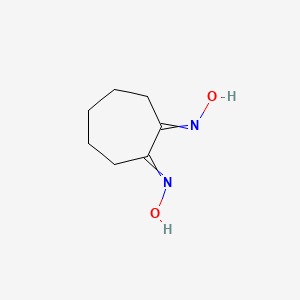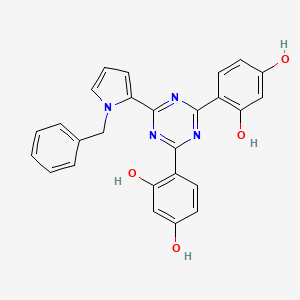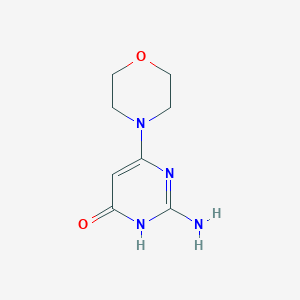![molecular formula C8H10F3N3 B1384298 2-Méthyl-7-(trifluorométhyl)-4,5,6,7-tétrahydropyrazolo[1,5-a]pyrimidine CAS No. 832739-70-5](/img/structure/B1384298.png)
2-Méthyl-7-(trifluorométhyl)-4,5,6,7-tétrahydropyrazolo[1,5-a]pyrimidine
Vue d'ensemble
Description
2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core
Applications De Recherche Scientifique
2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to its unique structure.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes . For instance, pyrazolo[1,5-a]pyrimidine derivatives have been reported to interact with the enzyme dihydroorotate dehydrogenase (DHODH) .
Mode of Action
It is known that similar compounds can inhibit the activity of their target proteins or enzymes, leading to changes in cellular processes . For instance, inhibition of DHODH can disrupt pyrimidine synthesis, affecting DNA replication and cell growth .
Biochemical Pathways
If we consider the potential interaction with dhodh, the compound could affect the pyrimidine synthesis pathway . This would have downstream effects on DNA replication and cell growth.
Pharmacokinetics
Similar compounds have been shown to exhibit good bioavailability .
Result of Action
Similar compounds have been shown to exhibit anti-inflammatory and neuroprotective properties . They can inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in cells, and reduce the expression of certain proteins involved in apoptosis .
Action Environment
Similar compounds have been shown to exhibit good solid-state emission intensities, suggesting that they may be stable under certain conditions . Additionally, the thermal decomposition profile of similar compounds indicates low thermal stability .
Analyse Biochimique
Biochemical Properties
2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity and protein interactions. This compound has been shown to interact with several key enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby influencing downstream signaling events. For instance, 2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can bind to the active site of kinases, altering their conformation and activity .
Cellular Effects
The effects of 2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it affects the MAPK/ERK and PI3K/Akt pathways, which are critical for cell proliferation, differentiation, and survival. Additionally, 2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, 2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine exerts its effects through specific binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active or allosteric sites. For example, it may inhibit kinase activity by occupying the ATP-binding site, preventing phosphorylation of downstream targets. Additionally, 2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in chromatin structure and gene transcription .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine in laboratory settings reveal insights into its stability and long-term impact on cellular function. Over time, this compound may undergo degradation, affecting its potency and efficacy. Studies have shown that prolonged exposure to 2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes or changes in receptor sensitivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-diamino-1,2,4-triazole with 1,1,1-trifluoro-2,4-pentanedione. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, followed by heating to induce cyclization.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure, and the use of high-purity reagents to minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
- 2-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
Compared to similar compounds, 2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These differences can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
This detailed overview provides a comprehensive understanding of 2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine, covering its synthesis, reactions, applications, and unique characteristics
Propriétés
IUPAC Name |
2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3/c1-5-4-7-12-3-2-6(8(9,10)11)14(7)13-5/h4,6,12H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOWANFTXFFOJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(CCNC2=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[8-[(4-Amino-2-nitrophenyl)azo]-7-hydroxy-2-naphthyl]trimethylammonium chloride](/img/structure/B1384223.png)
![1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1384224.png)

![4-[2-(2-Pyridinyl)vinyl]phenol](/img/structure/B1384228.png)
![2-{1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B1384229.png)


![7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1384235.png)
![7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1384236.png)


